molecular formula C15H9ClN2O3 B8339205 6-(2-Chloropyrimidin-4-yloxy)-1-naphthoic acid

6-(2-Chloropyrimidin-4-yloxy)-1-naphthoic acid

Cat. No. B8339205
M. Wt: 300.69 g/mol
InChI Key: QHKOQVYQKKRCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133886B2

Procedure details

To a mixture of 7.4 g (39.5 mMol) 6-hydroxy-1-naphthoic acid and 5.9 g (39.5 mMol) 2,4-dichloropyrimidin in 104 ml of acetone, 79 ml NaOH (1 M in H2O) are added dropwise. The mixture is stirred for 19 h at rt and finally 2 h at 50° C. Then it is poured into 1.3 l water and acidified by addition of 40 ml of a 2 M HCl solution. Filtration of the suspension, washing with water and drying gives the title compound: MS: [M+1]+=301.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
solvent
Reaction Step One
Name
Quantity
79 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=[CH:5]2.[Cl:15][C:16]1[N:21]=[C:20](Cl)[CH:19]=[CH:18][N:17]=1.O.Cl>CC(C)=O.[OH-].[Na+]>[Cl:15][C:16]1[N:21]=[C:20]([O:1][C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=[CH:5]3)[CH:19]=[CH:18][N:17]=1 |f:5.6|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
5.9 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
104 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
79 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.3 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 19 h at rt and finally 2 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
FILTRATION
Type
FILTRATION
Details
Filtration of the suspension
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)OC=1C=C2C=CC=C(C2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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